Sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfinate
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Overview
Description
Sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₅ClNNaO₄S. It is a sodium salt derivative of 4-chloro-2-methyl-5-nitrobenzene-1-sulfinic acid. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfinate typically involves the sulfonation of 4-chloro-2-methyl-5-nitrobenzene. The process begins with the nitration of 4-chloro-2-methylbenzene to introduce the nitro group. This is followed by sulfonation using sulfur dioxide and sodium hydroxide to form the sulfinic acid, which is then neutralized with sodium hydroxide to yield the sodium salt .
Industrial Production Methods
Industrial production of sodium sulfinates, including this compound, often involves large-scale sulfonation and neutralization processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.
Major Products
Oxidation: Sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfonate.
Reduction: Sodium 4-chloro-2-methyl-5-aminobenzene-1-sulfinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfinate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfinate involves its ability to undergo various chemical transformations. The sulfinic acid group can participate in redox reactions, while the nitro and chloro groups can undergo substitution and reduction reactions. These transformations enable the compound to interact with different molecular targets and pathways, making it versatile in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfonate
- Sodium 4-chloro-2-methyl-5-aminobenzene-1-sulfinate
- Sodium 4-chloro-2-methylbenzene-1-sulfinate
Uniqueness
Sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfinate is unique due to the presence of both nitro and sulfinic acid groups, which confer distinct reactivity patterns. This makes it a valuable intermediate in the synthesis of various organosulfur compounds and pharmaceuticals .
Biological Activity
Sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfinate is a compound of interest due to its unique structural features, which include a nitro group, a chloro substituent, and a sulfinic acid moiety. This article explores its biological activity, focusing on its potential antimicrobial, anti-inflammatory, and redox properties, as well as its applications in organic synthesis and pharmaceuticals.
Chemical Structure and Properties
The molecular formula of this compound is C7H6ClN2O3S with a molecular weight of approximately 257.63 g/mol. The compound features:
- Chloro group : Enhances electrophilic reactivity.
- Nitro group : Known to impart various biological activities, including antimicrobial effects.
- Sulfinic acid group : Contributes to redox activity and can participate in nucleophilic reactions.
The biological activity of this compound can be attributed to the following mechanisms:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against certain pathogens.
- Redox Activity : The sulfinic acid group may play a role in redox reactions within biological systems, which could affect cellular signaling pathways .
- Nucleophilic Reactions : The compound's sulfinic acid functionality allows it to react with nucleophiles, influencing various biochemical pathways.
Anti-inflammatory Effects
Compounds containing nitro and sulfinic groups have been reported to exhibit anti-inflammatory properties. This activity is likely due to their ability to modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
- Synthesis and Evaluation : Research has shown that sodium sulfinates, including this compound, can be synthesized through various methods and evaluated for biological activity. Studies highlight the versatility of these compounds in organic synthesis and their potential therapeutic applications .
- Environmental Impact : A study investigated the degradation of nitrophenolic compounds by specific microbial strains, revealing that similar compounds can be utilized as carbon sources by bacteria, indicating potential biodegradability and environmental safety .
- Structural Activity Relationship (SAR) : Understanding the SAR of related compounds has provided insights into how modifications affect biological activity. For example, the introduction of different substituents on the benzene ring significantly alters the antimicrobial potency .
Properties
Molecular Formula |
C7H5ClNNaO4S |
---|---|
Molecular Weight |
257.63 g/mol |
IUPAC Name |
sodium;4-chloro-2-methyl-5-nitrobenzenesulfinate |
InChI |
InChI=1S/C7H6ClNO4S.Na/c1-4-2-5(8)6(9(10)11)3-7(4)14(12)13;/h2-3H,1H3,(H,12,13);/q;+1/p-1 |
InChI Key |
PKHLOIVFODICDM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)[O-])[N+](=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
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